(E/Z)-E64FC26 is a potent inhibitor of protein disulfide isomerase, a critical enzyme involved in the formation and rearrangement of disulfide bonds in proteins within the endoplasmic reticulum. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to induce endoplasmic reticulum stress and activate the unfolded protein response in malignant cells.
(E/Z)-E64FC26 belongs to the class of indene derivatives and is classified as a small molecule inhibitor targeting protein disulfide isomerase. It has been identified through various studies as a promising candidate for enhancing the efficacy of proteasome inhibitors in cancer therapy, particularly in resistant forms of multiple myeloma and pancreatic ductal adenocarcinoma .
The synthesis of (E/Z)-E64FC26 involves several key steps, primarily focusing on the condensation of specific ketones with indene derivatives. The process typically includes:
The detailed synthesis protocols are documented in various studies, highlighting the importance of temperature control and specific reagents to achieve desired yields and purity .
(E/Z)-E64FC26 exhibits a complex molecular structure characterized by its indene core and multiple functional groups. The stereochemistry at the double bond can exist in either E (entgegen) or Z (zusammen) configurations, which significantly influences its biological activity.
The structural analysis reveals that the geometric configuration plays a crucial role in its interaction with protein disulfide isomerase .
The primary chemical reactions involving (E/Z)-E64FC26 include:
These reactions underscore the compound's potential as a therapeutic agent by exploiting cellular stress mechanisms.
The mechanism by which (E/Z)-E64FC26 exerts its effects primarily involves:
This duality makes (E/Z)-E64FC26 a compelling candidate for targeted cancer therapies.
Relevant analyses indicate that these properties are crucial for its application in biological systems .
(E/Z)-E64FC26 has several scientific applications:
(E/Z)-E64FC26 represents an optimized indene-based chemical scaffold designed for broad-spectrum inhibition across multiple protein disulfide isomerase family members. Its molecular architecture features a hydrophobic alkyl chain linked to a trifluoromethyl-substituted indene core containing vicinal hydroxyl groups. This configuration enables simultaneous interaction with both the thioredoxin-like domains and hydrophobic substrate-binding pockets conserved across protein disulfide isomerase isoforms [1] [6]. The compound achieves pan-inhibition by targeting redox-active sites common to protein disulfide isomerase enzymes while accommodating structural variations in less conserved regions [5].
Quantitative analysis reveals distinctive inhibition profiles against key isoforms, with the highest potency observed against Protein Disulfide Isomerase Associated 1 (50% inhibitory concentration = 1.9 μM). The compound maintains significant activity against Protein Disulfide Isomerase Associated 3 (50% inhibitory concentration = 20.9 μM), Protein Disulfide Isomerase Associated 4 (50% inhibitory concentration = 25.9 μM), Thioredoxin Domain Containing 5 (50% inhibitory concentration = 16.3 μM), and Protein Disulfide Isomerase Associated 6 (50% inhibitory concentration = 25.4 μM) [4] [6]. This broad isoform coverage disrupts functional redundancy within the protein disulfide isomerase family network, preventing compensatory mechanisms that frequently undermine isoform-selective inhibitors [5].
Table 1: Inhibition Profiles of (E/Z)-E64FC26 Against Key Protein Disulfide Isomerase Isoforms
Protein Disulfide Isomerase Isoform | 50% Inhibitory Concentration (μM) | Catalytic Function Targeted |
---|---|---|
Protein Disulfide Isomerase Associated 1 | 1.9 | Primary oxidase/chaperone activity |
Thioredoxin Domain Containing 5 | 16.3 | Disulfide isomerization |
Protein Disulfide Isomerase Associated 3 | 20.9 | Glycoprotein folding |
Protein Disulfide Isomerase Associated 6 | 25.4 | Thiol-disulfide exchange |
Protein Disulfide Isomerase Associated 4 | 25.9 | Disulfide bond formation |
The extended hydrophobic moiety enhances membrane permeability and intracellular accumulation, facilitating engagement with endoplasmic reticulum-resident protein disulfide isomerase isoforms [5]. This structural feature differentiates (E/Z)-E64FC26 from earlier inhibitors with limited cellular penetration and is critical for disrupting intracellular protein folding homeostasis in malignant cells [1].
(E/Z)-E64FC26 fundamentally disrupts thiol-disulfide exchange dynamics through covalent modulation of catalytic cysteine residues within protein disulfide isomerase active sites. This inhibition prevents the correct formation, reduction, and isomerization of disulfide bonds during nascent polypeptide folding [1] [2]. The resulting accumulation of misfolded proteins triggers a cascade of proteotoxic stress responses measurable within hours of compound exposure [1].
Insulin reduction assays demonstrate complete suppression of protein disulfide isomerase-mediated disulfide bond reduction at concentrations above 25 μM, confirming direct inhibition of redox catalytic function [1] [6]. In multiple myeloma cells, this manifests as rapid accumulation of polyubiquitinated proteins (200-400% increase within 4 hours), overwhelming the ubiquitin-proteasome system even in proteasome inhibitor-resistant cell lines [1]. The compound generates a self-reinforcing cycle of oxidative stress through disrupted protein disulfide isomerase-Endoplasmic Reticulum Oxidoreductin 1 α coupling, leading to hydrogen peroxide overproduction and depletion of glutathione reserves [2] [3].
Table 2: Temporal Dynamics of (E/Z)-E64FC26-Induced Proteostasis Disruption
Time Post-Exposure | Primary Proteotoxic Effect | Downstream Consequences |
---|---|---|
0-2 hours | Impaired disulfide bond formation | Accumulation of unfolded immunoglobulin precursors |
2-4 hours | Disrupted thiol-disulfide exchange | 250% increase in polyubiquitinated proteins |
4-8 hours | Endoplasmic reticulum oxidoreductin 1 α uncoupling | 3.5-fold reactive oxygen species elevation |
8-24 hours | Glutathione depletion | Irreversible oxidative damage to endoplasmic reticulum proteostasis machinery |
The compound demonstrates remarkable selectivity for malignant plasma cells, where baseline protein disulfide isomerase expression is 3-5 fold higher than in normal peripheral blood mononuclear cells [1] [3]. This differential expression creates a therapeutic window where (E/Z)-E64FC26 selectively disrupts proteostasis in cancer cells while sparing normal cell types [1].
Protein disulfide isomerase inhibition by (E/Z)-E64FC26 activates all three branches of the unfolded protein response through precise modulation of endoplasmic reticulum stress sensors. In pancreatic ductal adenocarcinoma cells, treatment triggers rapid phosphorylation of Protein Kinase R-Like Endoplasmic Reticulum Kinase (3.8-fold increase) and eukaryotic Initiation Factor 2α (2.9-fold increase) within 2 hours [2]. This is accompanied by dose-dependent upregulation of Glucose Regulated Protein 78 (300-400% increase at 10 μM), confirming classical endoplasmic reticulum stress pathway activation [2] [3].
The compound induces a transition from pro-survival to pro-apoptotic unfolded protein response signaling through sustained C/EBP Homologous Protein elevation (detectable at 8 hours, peaking at 24 hours) [2]. In multiple myeloma models, this effectively converts the unfolded protein response into a terminal cascade characterized by caspase-8, caspase-9, and caspase-3 cleavage [1]. The apoptotic response occurs without significant inhibition of core proteasome activity, confirming that cell death specifically results from disrupted proteostasis rather than direct proteasome inhibition [1].
Notably, (E/Z)-E64FC26 exhibits paradoxical effects in healthy versus malignant T-cells. While inducing terminal unfolded protein response activation in malignant T-cell lines (Jurkat, Hut78), the compound reduces baseline unfolded protein response activation in healthy T-cells and promotes memory-like phenotypes [3]. This differential response creates a unique therapeutic advantage by simultaneously inducing tumor cell death while enhancing anti-tumor immunity through improved T-cell survival and function [3].
The compound fundamentally alters redox-sensitive signaling pathways critical for cancer progression through isoform-specific disruption of thiol-disulfide exchange networks. In hormone-sensitive breast cancer cells (MCF-7), which express high levels of Protein Disulfide Isomerase Associated 17, (E/Z)-E64FC26 causes 70% greater anti-adhesive effects compared to triple-negative cells (MDA-MB-231) lacking this isoform [5]. This demonstrates how protein disulfide isomerase expression heterogeneity across cancer types influences therapeutic response to pan-inhibition [5].
(E/Z)-E64FC26 impairs integrin maturation and function through disrupted thiol exchange in extracellular protein disulfide isomerases. This is particularly evident in inhibition assays showing 85% suppression of cancer cell adhesion to endothelial monolayers at pharmacologically relevant concentrations (5 μM) [5]. The compound also disrupts vascular endothelial cadherin folding essential for endothelial barrier integrity, potentially facilitating tumor cell extravasation while simultaneously inhibiting metastatic dissemination through impaired cancer cell adhesion [5].
In oncogenic T-cells, protein disulfide isomerase inhibition reshapes redox-sensitive metabolic pathways by increasing mitochondrial spare respiratory capacity (35% enhancement) and reducing reactive oxygen species generation (40% decrease) [3]. This metabolic reprogramming supports improved anti-tumor function in adoptively transferred T-cells exposed to (E/Z)-E64FC26 during ex vivo expansion [3]. The compound's ability to simultaneously disrupt malignant proteostasis while enhancing anti-tumor immunity represents a novel approach to overcoming microenvironmental immunosuppression in advanced malignancies.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1